3-Methylbutyl 2-methylbutanoate

Description

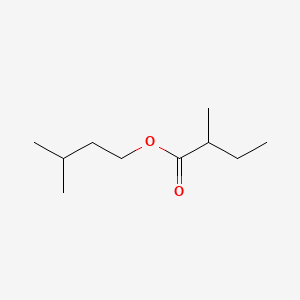

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIRHYHLQKDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865387 | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity odour | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in ethanol and oil, insoluble in water | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.852-0.861 | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27625-35-0, 93803-99-7 | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27625-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027625350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LGN25Y6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 3 Methylbutyl 2 Methylbutanoate

Identification in Plant Metabolomes

The metabolome of a plant encompasses all the small molecules, or metabolites, produced by the organism. Among these, volatile compounds like 3-methylbutyl 2-methylbutanoate play crucial roles in plant defense, pollination, and fruit dispersal.

This ester is a notable component of the complex aroma of several deciduous fruits. It has been identified in apples (Malus domestica) and bananas (Musa spp.), contributing to their characteristic fruity scents. hmdb.ca In bananas, isopentyl 2-methylbutanoate is among the major esters found, making up a significant percentage of the volatile profile in some cultivars. researchgate.net The production of this and other esters in bananas is influenced by factors such as ripening and storage conditions, with cold storage potentially altering the volatile composition. embrapa.brmdpi.com

Table 1: Identification of this compound in Deciduous Fruits

| Fruit Species | Common Name | Reference |

| Malus domestica | Apple | hmdb.ca |

| Musa spp. | Banana | hmdb.caresearchgate.netmdpi.com |

This compound is also found in a variety of berry fruits. It is a known component of strawberries (Fragaria ananassa) and sea buckthorn (Hippophae rhamnoides). hmdb.canih.gov In sea buckthorn, this compound, along with other esters, constitutes a significant portion of the volatile profile of the fruit. nih.govresearchgate.net

Table 2: Identification of this compound in Berry Fruits

| Berry Species | Common Name | Reference |

| Fragaria ananassa | Strawberry | hmdb.ca |

| Hippophae rhamnoides | Sea Buckthorn | nih.govresearchgate.net |

Beyond fruits, this compound is present in the essential oils of various aromatic and medicinal plants. It has been reported in hops (Humulus lupulus), sweet wormwood (Artemisia annua), and Roman chamomile (Anthemis nobilis). hmdb.cani.ac.rsnih.gov In Artemisia annua, it is found as artemisyl 2-methylbutanoate. ni.ac.rsni.ac.rs The essential oil of Roman chamomile also contains 2-methylbutyl 2-methylbutyrate, a related ester. cherylsherbs.com

Table 3: Identification of this compound in Aromatic and Medicinal Plants

| Plant Species | Common Name | Reference |

| Humulus lupulus | Hops | nih.gov |

| Artemisia annua | Sweet Wormwood | ni.ac.rsnih.govni.ac.rs |

| Anthemis nobilis | Roman Chamomile | hmdb.ca |

Characterization in Fermented Biological Matrices

The process of fermentation can lead to the formation of a wide array of volatile compounds, including this compound, which significantly influences the final flavor and aroma of the product.

This ester is a common constituent in many alcoholic beverages. It has been identified in wine, cider, beer, and brandy. hmdb.ca Its presence in red wine and cider has been noted, contributing to their fruity aromatic profiles. hmdb.ca

Table 4: Identification of this compound in Alcoholic Beverages

| Beverage | Reference |

| Wine | hmdb.ca |

| Cider | hmdb.ca |

| Beer | hmdb.ca |

| Brandy | hmdb.ca |

Identification in Animal and Insect Volatile Profiles

Volatile organic compounds are also utilized by animals and insects for communication and other biological functions. Research has shown that various yeast volatomes, which can be associated with insects, produce a range of volatile compounds, including esters that are known insect attractants. asm.org While direct identification of this compound in specific animal or insect volatile profiles was not detailed in the provided search results, the presence of related esters in yeast-insect associations suggests a potential role for such compounds in these interactions.

Volatile Secretions in Insect Species (e.g., Triatoma infestans)

While the outline specifies Triatoma infestans, current scientific literature on the volatile secretions of this particular species does not prominently feature this compound. Instead, studies on T. infestans have identified other related ester compounds as significant components of their scent glands.

However, this compound has been identified as a volatile organic compound (VOC) in other insect species. For instance, it has been detected in the volatilome of dung beetles. A study analyzing the volatile compounds from livestock dung, a key resource for these insects, identified this compound as one of the many compounds present. Dung beetles are known to use a complex blend of VOCs to locate and assess the quality of dung for feeding and breeding purposes. The presence of this ester in the dung volatilome suggests it may play a role in the chemical ecology of these coprophagous insects, potentially influencing their foraging behavior.

Further research into the specific role of this compound in the chemical communication and behavior of various insect species is ongoing to fully elucidate its ecological significance.

Contribution to Volatile Organic Compound Signatures in Non-Human Decomposition Studies

The volatile organic compounds released during the decomposition of remains are a significant area of forensic research. In non-human decomposition studies, particularly those using pig carcasses (Sus scrofa domesticus) as analogues for human decomposition, this compound has been identified as a noteworthy compound.

In a comprehensive study aiming to identify human-specific volatile markers, researchers compared the VOC profiles of decomposing human and various animal remains, including pigs. This research identified a set of five esters that were proposed as potential markers to differentiate pig remains from human remains. Among these was this compound (also referred to as 3-methylbutyl 2-methylbutyrate).

The study involved analyzing the headspace of decomposing remains over an extended period. The findings indicated that while many volatile compounds are common across different species, certain esters, including this compound, showed a pattern of presence that was more characteristic of the pig remains. However, subsequent research to corroborate these findings noted that the frequency of detection for some of these esters, including 3-methylbutyl 2-methylbutyrate, was lower than initially reported and that they were also detected in other animal remains, such as lamb. This highlights the complexity of decomposition VOC profiles and the need for further research to validate specific markers.

The following table summarizes the findings related to the proposed pig-specific esters from the initial study.

| Compound Name | Chemical Formula | Proposed as a Marker for |

| 3-Methylbutyl pentanoate | C10H20O2 | Pig Remains |

| 3-Methylbutyl 3-methylbutyrate | C10H20O2 | Pig Remains |

| This compound | C10H20O2 | Pig Remains |

| Butyl pentanoate | C9H18O2 | Pig Remains |

| Propyl hexanoate | C9H18O2 | Pig Remains |

Biosynthesis and Metabolic Pathways of 3 Methylbutyl 2 Methylbutanoate

Precursor Compound Analysis and Metabolic Origin

The biosynthesis of 3-methylbutyl 2-methylbutanoate relies on the availability of two primary precursor molecules: an alcohol and an acyl-CoA. The carbon skeletons of these precursors are primarily derived from the catabolism of branched-chain amino acids and intermediates of fatty acid metabolism.

Role of Branched-Chain Amino Acid Metabolism (e.g., Isoleucine, Leucine (B10760876), Valine)

The catabolism of branched-chain amino acids (BCAAs) is a major source of the building blocks for this compound. frontierspartnerships.orgnih.govnih.gov Specifically, the amino acids isoleucine and leucine are direct precursors to the alcohol and acyl-CoA moieties, respectively. researchgate.net

The metabolic journey from these amino acids to the final ester involves a series of enzymatic reactions. The initial step is a transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), which removes the amino group from the BCAA to form a branched-chain α-keto acid (BCKA). frontierspartnerships.org In this process, α-ketoglutarate is converted to glutamate (B1630785). frontierspartnerships.org

Isoleucine is converted to α-keto-β-methylvalerate.

Leucine is catabolized to α-ketoisocaproate. frontierspartnerships.org

Valine is transformed into α-ketoisovalerate. frontierspartnerships.org

Following transamination, the BCKAs undergo oxidative decarboxylation to form branched-chain acyl-CoAs. These acyl-CoAs can then be further metabolized. For instance, the acyl-CoA derived from isoleucine can be reduced to form 2-methylbutanol, while the acyl-CoA from leucine can be used to form 3-methylbutanal (B7770604) and subsequently 3-methylbutanol (isoamyl alcohol). researchgate.net The 2-methylbutanoic acid component of the final ester is derived from isoleucine. researchgate.net

| Precursor Amino Acid | Corresponding α-Keto Acid | Resulting Moiety in this compound |

| Isoleucine | α-keto-β-methylvalerate | 2-Methylbutanoyl group |

| Leucine | α-ketoisocaproate | 3-Methylbutyl (isoamyl) group |

Contribution from Fatty Acid Pathway Intermediates

While BCAA catabolism is a primary source, intermediates from fatty acid metabolism also contribute to the pool of precursors for ester biosynthesis. foodb.ca The fatty acid metabolism pathway can provide both the alcohol and acyl-CoA components necessary for the formation of this compound. foodb.ca For instance, acetyl-CoA, a central molecule in fatty acid metabolism, can serve as a building block for the synthesis of longer chain acyl-CoAs through successive condensation reactions.

De Novo Precursor Synthesis Mechanisms

In some organisms, particularly in certain yeasts and plants, the precursors for this compound can be synthesized de novo. This involves the construction of the necessary carbon skeletons from smaller, more fundamental metabolic building blocks. For example, pyruvate (B1213749) can be a starting point for the synthesis of valine and isoleucine. genome.jp These amino acids can then enter the catabolic pathways described above to yield the requisite alcohol and acyl-CoA.

Enzymatic Regulation and Activity

The final and rate-limiting step in the biosynthesis of this compound is the esterification reaction, which is catalyzed by a specific class of enzymes. The availability of the alcohol precursor is also under enzymatic control.

Function of Alcohol Acyltransferase (AAT)

The condensation of an alcohol with an acyl-CoA to form an ester is catalyzed by alcohol acyltransferases (AATs). nih.govnih.gov These enzymes play a crucial role in the production of a wide variety of volatile esters that contribute to the aroma profiles of fruits and fermented beverages. nih.govnih.gov In the case of this compound, an AAT enzyme facilitates the transfer of the 2-methylbutanoyl group from 2-methylbutanoyl-CoA to 3-methylbutanol (isoamyl alcohol). nih.gov

The activity and substrate specificity of AATs can vary significantly between different species and even between different tissues within the same organism. nih.gov This variability is a key factor in determining the specific profile of esters produced. Research has shown that the expression of AAT genes is often upregulated during fruit ripening, coinciding with the peak of aroma production. nih.gov

Involvement of Alcohol Dehydrogenase (ADH)

The alcohol precursor, 3-methylbutanol, is formed through the action of alcohol dehydrogenase (ADH) enzymes. nih.gov These enzymes catalyze the reduction of aldehydes to their corresponding alcohols. In this pathway, 3-methylbutanal, which is derived from the catabolism of leucine, is reduced by ADH to form 3-methylbutanol. researchgate.net The activity of ADH is therefore critical in ensuring a sufficient supply of the alcohol substrate for the AAT-catalyzed esterification reaction.

| Enzyme | Function in the Biosynthesis of this compound |

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the initial transamination of isoleucine and leucine. |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Catalyzes the oxidative decarboxylation of α-keto acids to form acyl-CoAs. |

| Alcohol Dehydrogenase (ADH) | Reduces 3-methylbutanal to 3-methylbutanol (isoamyl alcohol). nih.gov |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification of 3-methylbutanol with 2-methylbutanoyl-CoA. nih.govnih.gov |

Influence of Lipoxygenase (LOX) Pathways

The lipoxygenase (LOX) pathway is a major metabolic route responsible for the generation of a variety of volatile compounds in plants, particularly C6 aldehydes and alcohols, often referred to as "green leaf volatiles." This pathway's primary influence on ester biosynthesis is its role in producing alcohol precursors. However, its direct contribution is mainly towards straight-chain esters rather than branched-chain esters like this compound.

The process begins with the oxygenation of unsaturated fatty acids, such as linoleic acid and linolenic acid, by lipoxygenase enzymes. frontiersin.orgnih.gov This reaction forms hydroperoxide isomers, which are then cleaved by a subsequent enzyme, hydroperoxide lyase (HPL), into aldehydes. frontiersin.orgnih.gov These aldehydes can then be reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). frontiersin.orgnih.gov

For instance, the cleavage of linoleic acid hydroperoxide yields hexanal, which can be reduced to hexanol. This hexanol then becomes available as a substrate for alcohol acyltransferase (AAT), the enzyme that catalyzes the final step of esterification, to form hexyl esters. frontiersin.org While the LOX pathway is a critical source of C6 alcohols for many common fruit esters, the specific precursors for this compound—3-methylbutanol and 2-methylbutanoyl-CoA—are derived from amino acid catabolism. nih.gov Therefore, the LOX pathway's influence is indirect, competing for the same AAT enzymes that esterify branched-chain alcohols derived from other pathways.

Role of Aminotransferases

Aminotransferases, also known as transaminases, are a ubiquitous family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a central role in nitrogen metabolism. nih.gov Their primary function is to catalyze the reversible transfer of an amino group from an amino acid to a keto acid. nih.gov This reaction is fundamental to the biosynthesis of this compound, as it initiates the conversion of branched-chain amino acids into the necessary alcohol and acyl-CoA precursors.

The biosynthesis of this ester utilizes two specific branched-chain amino acids:

L-leucine is the precursor to the alcohol moiety, 3-methylbutanol (isoamyl alcohol).

L-isoleucine is the precursor to the acyl moiety, 2-methylbutanoyl-CoA.

The first step in the catabolism of both leucine and isoleucine is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). nih.gov In this step, the amino group from the amino acid is transferred to an α-keto acid acceptor (commonly α-ketoglutarate), producing glutamate and the corresponding α-keto acid of the branched-chain amino acid.

L-leucine is converted to α-ketoisocaproate.

L-isoleucine is converted to α-keto-β-methylvalerate.

These α-keto acids are then further metabolized through a series of decarboxylation, dehydrogenation, and reduction or thiolation steps to yield 3-methylbutanol and 2-methylbutanoyl-CoA, respectively. Thus, the action of aminotransferases is a critical gateway, channeling amino acids from primary metabolism into the secondary metabolic pathway of flavor ester production. nih.gov

Acetohydroxyacid Synthase (AHAS) Regulation of Precursor Availability

The availability of the ultimate precursors for this compound is dependent on the cellular pools of L-leucine and L-isoleucine. The biosynthesis of these branched-chain amino acids is initiated by the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. nih.gov AHAS catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine, making it a critical regulatory point in the pathway. nih.gov

AHAS is subject to allosteric feedback inhibition by the end products of the pathway—valine, leucine, and isoleucine. nih.gov When cellular concentrations of these amino acids are high, they bind to a regulatory site on the AHAS enzyme, inhibiting its activity and thus downregulating their own production. Conversely, when concentrations are low, the inhibition is relieved, and synthesis proceeds.

This regulatory mechanism means that the activity of AHAS directly controls the amount of leucine and isoleucine available to be converted into the alcohol and acyl-CoA substrates for ester formation. nih.gov Inhibition of AHAS, for example by certain herbicides, leads to a starvation for these essential amino acids and, consequently, a halt in the production of their derived esters. nih.gov Research has demonstrated that mutations in the AHAS enzyme can lead to its deregulation, causing a loss of this feedback inhibition and altered production of branched-chain amino acids. nih.gov Therefore, the regulation of AHAS is a key determinant of the precursor supply for the biosynthesis of this compound.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | Abbreviation | Role in Pathway | Substrate(s) | Product(s) Relevant to Ester Synthesis |

| Acetohydroxyacid Synthase | AHAS | Catalyzes the first step in branched-chain amino acid synthesis, controlling precursor availability. | Pyruvate, α-ketobutyrate | Precursors for L-isoleucine and L-leucine |

| Branched-Chain Amino Acid Aminotransferase | BCAT | Converts amino acids into α-keto acids, the first step of catabolism. | L-leucine, L-isoleucine, α-ketoglutarate | α-ketoisocaproate, α-keto-β-methylvalerate |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols. | 3-methylbutanal | 3-methylbutanol (isoamyl alcohol) |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step. nih.gov | 3-methylbutanol, 2-methylbutanoyl-CoA | This compound |

Chemical and Enzymatic Synthesis Methodologies for 3 Methylbutyl 2 Methylbutanoate

Laboratory-Based Chemical Synthesis Pathways

The primary laboratory method for synthesizing 3-methylbutyl 2-methylbutanoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of an alcohol with a carboxylic acid. chegg.comresearchgate.net

The synthesis of this compound is achieved by reacting 3-methylbutan-1-ol (also known as isoamyl alcohol) with 2-methylbutanoic acid. hmdb.ca The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used. chegg.com Additionally, the removal of water, a byproduct of the reaction, can drive the equilibrium towards the product side. chegg.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield the final ester product and regenerate the acid catalyst. chegg.com

Commonly used homogeneous catalysts for this reaction include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). google.com These catalysts are effective in accelerating the reaction rate. researchgate.net

In recent years, heterogeneous solid acid catalysts have gained attention as more environmentally friendly alternatives. These catalysts, such as the macroreticular ion exchange resin Amberlyst-15, offer advantages like ease of separation from the reaction mixture and potential for reuse, simplifying the purification process. google.comresearchgate.net For instance, solid acid catalysts have been successfully employed in the synthesis of other esters, demonstrating high conversion rates. researchgate.net One documented synthesis method involves passing the vapors of isoamyl alcohol and isovaleric aldehyde over a copper-uranium-based catalyst at elevated temperatures in the presence of hydrogen. chemicalbook.com Another approach utilizes sodium bromate (B103136) and sodium hydrogensulfite at ambient temperature. chemicalbook.com

Table 1: Reactants for the Synthesis of this compound

| Reactant Name | IUPAC Name | Formula |

|---|---|---|

| Isoamyl alcohol | 3-Methylbutan-1-ol | C₅H₁₂O |

Biocatalytic and Fermentation-Assisted Production Systems

Biocatalytic methods, utilizing enzymes or whole microbial cells, present a green alternative to chemical synthesis for producing flavor esters. These processes are known for their high specificity, which reduces the formation of byproducts and simplifies downstream processing. begellhouse.com

The yeast Saccharomyces cerevisiae is well-known for its role in producing a wide array of flavor-active esters during fermentation, contributing significantly to the sensory profiles of alcoholic beverages like wine and beer. nih.gov This yeast is capable of producing substituted ethyl esters, such as ethyl 2-methylbutanoate, through its metabolic activities. nih.gov The biosynthesis of these esters involves the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by enzymes known as alcohol acyltransferases (AATs).

The precursors for this compound are 3-methylbutan-1-ol (isoamyl alcohol) and 2-methylbutanoic acid. S. cerevisiae can produce both of these precursors through its metabolism of amino acids via the Ehrlich pathway. nih.gov Specifically, 2-methylbutanoic acid is a known metabolite of this yeast. ymdb.ca

The formation of the final ester is catalyzed by ester synthase enzymes. Research into the genetic basis of ester production in S. cerevisiae has identified several key genes, including ATF1, ATF2, EEB1, EHT1, MGL2, and YJU3. nih.gov The proteins encoded by these genes, primarily alcohol acetyltransferases and acyl-CoA:ethanol O-acyltransferases, are responsible for the synthesis of higher alcohol acetates and fatty acid ethyl esters. nih.gov While these enzymes have a more pronounced effect on the production of acetate (B1210297) and ethyl esters, they also contribute to the synthesis of more complex esters. It has been shown that the esterification of alkyl-substituted acids like 2-methylbutanoic acid is influenced by these enzymatic activities. nih.gov

The direct use of isolated enzymes, particularly lipases, offers a more controlled approach to the synthesis of flavor esters like this compound. begellhouse.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile biocatalysts that can perform esterification reactions in non-aqueous environments. rsc.org To enhance their stability and reusability, lipases are often immobilized on solid supports. begellhouse.commdpi.com

The enzymatic synthesis of this compound involves the direct esterification of 3-methylbutan-1-ol and 2-methylbutanoic acid, catalyzed by a lipase (B570770). Studies on the synthesis of structurally similar esters, such as isoamyl butyrate, provide valuable insights into the optimization of this process. redalyc.orgnih.govresearchgate.net

Key parameters that are optimized to maximize ester yield include the choice of enzyme, reaction temperature, substrate molar ratio, enzyme concentration, and the reaction medium. redalyc.orgdss.go.th Immobilized lipases from sources like Thermomyces lanuginosus (e.g., Lipozyme TL IM) and Rhizomucor miehei (e.g., Lipozyme IM-20) have been shown to be effective catalysts for this type of esterification. researchgate.netdss.go.th

The reaction is often carried out in an organic solvent, such as n-hexane or heptane, to solubilize the substrates and facilitate the reaction. nih.govresearchgate.net However, solvent-free systems are also being developed to create a more environmentally friendly and cost-effective process. rsc.orgrsc.org In such systems, the substrates themselves act as the reaction medium.

Optimization studies, often employing response surface methodology (RSM), have been conducted to determine the ideal conditions for synthesis. For example, in the synthesis of isoamyl butyrate, high conversion yields (over 90%) have been achieved by carefully controlling these parameters. redalyc.orgnih.govscielo.br The reusability of the immobilized enzyme is a critical factor for industrial applications, and studies have shown that some immobilized lipases can be reused for multiple reaction cycles without a significant loss of activity. nih.gov

Table 2: Research Findings on Enzymatic Synthesis of Similar Esters

| Ester | Enzyme | Substrates | Key Optimization Parameters | Achieved Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Isoamyl butyrate | Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) | Isoamyl alcohol and butyric acid | Temperature, enzyme concentration, substrate molar ratio | 95.8% conversion | redalyc.orgresearchgate.net |

| Isoamyl butyrate | Immobilized Thermomyces lanuginosus lipase (TLL) on poly-methacrylate particles | Isoamyl alcohol and butyric acid | Substrate concentration, reaction time | 96.1% conversion | nih.gov |

| Isoamyl butyrate | Immobilized Mucor miehei lipase (Lipozyme IM-20) | Isoamyl alcohol and butyric acid | Enzyme/substrate ratio, substrate concentrations, temperature, incubation time | ~0.98 M ester concentration | dss.go.th |

Advanced Analytical Techniques and Methodological Development for 3 Methylbutyl 2 Methylbutanoate

Chromatographic Separation and Detection Methods

The analysis of 3-methylbutyl 2-methylbutanoate, a volatile ester contributing to the characteristic aroma of many fruits and fermented beverages, relies on sophisticated chromatographic techniques. frontiersin.org These methods enable the separation, identification, and quantification of this compound from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. mdpi.commdpi.com In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for GC-MS analysis of volatile compounds in solid and liquid samples. mdpi.comnih.gov This solvent-free method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the analytes are desorbed for analysis.

The choice of fiber coating is critical for the efficient extraction of target analytes. For general volatile analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed. mdpi.com The extraction efficiency is influenced by factors such as incubation temperature and time. For instance, in the analysis of volatile compounds in beer, a common method involves incubating the sample at a specific temperature to allow the volatiles to equilibrate in the headspace before exposing the SPME fiber. tandfonline.com

Table 1: Example HS-SPME-GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

| Fiber Type | DVB/CAR/PDMS |

| Incubation Temperature | 60 °C |

| Incubation Time | 15 minutes |

| Extraction Time | 30 minutes |

| Desorption Time | 4 minutes |

| GC Column | DB-wax (30 m × 250 μm × 0.25 μm) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 40°C, ramped to 260°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical objectives. nih.govmdpi.com

Derivatization Techniques for GC-MS Analysis (e.g., Methoxyamination, Tert-Butyldimethylsilylation)

While this compound is sufficiently volatile for direct GC-MS analysis, derivatization is a crucial technique for analyzing less volatile or highly polar compounds that may be present in the same sample matrix. research-solution.comsigmaaldrich.com Derivatization modifies the chemical structure of analytes to increase their volatility, thermal stability, and improve their chromatographic behavior. chromtech.com

Two common derivatization reactions are silylation and alkylation (including esterification). research-solution.comchromtech.com

Silylation: This is a prevalent method where an active hydrogen in a molecule is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. chromtech.comrestek.com This process reduces the polarity of compounds like organic acids, amino acids, and sugars, making them more amenable to GC analysis. research-solution.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. restek.com

Alkylation/Esterification: This technique is particularly useful for converting carboxylic acids into their more volatile ester forms. chromtech.comgcms.cz For example, fatty acids are often converted to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol (BF3-methanol). sigmaaldrich.comrestek.com This process involves the reaction of an acid with an alcohol in the presence of a catalyst. gcms.cz

While not directly applied to this compound itself, these derivatization techniques are essential for comprehensive metabolomic and volatilomic studies where a wide range of compounds with varying chemical properties are analyzed alongside this target ester.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies (e.g., UHPLC-MS, Reverse Phase HPLC)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds. While GC-MS is the primary choice for volatile esters, LC-MS, especially ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), can be employed in broader metabolomic studies that may include this compound among a wider range of analytes. chromatographyonline.comnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of LC used. wikipedia.orgmdpi.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. wikipedia.orgmdpi.comnih.gov Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. wikipedia.org The use of UHPLC, with smaller particle size columns, allows for faster separations and higher resolution compared to traditional HPLC. chromatographyonline.com

Table 2: Typical UHPLC-MS Parameters for Metabolite Profiling

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS Ionization | Electrospray Ionization (ESI) |

This table provides a general overview of UHPLC-MS conditions. The specific gradient elution profile and MS parameters would be optimized for the target analytes. mdpi.commdpi.com

Chemometric and Statistical Data Analysis in Metabolomics and Volatilomics

The large and complex datasets generated by chromatographic techniques, especially in untargeted metabolomics and volatilomics studies, necessitate the use of multivariate statistical methods, collectively known as chemometrics. nih.govnih.gov These tools help to extract meaningful information, identify patterns, and differentiate between sample groups.

Application of Principal Component Analysis (PCA) for Profile Differentiation

Principal Component Analysis (PCA) is a powerful and widely used unsupervised pattern recognition technique in chemometrics. mdpi.com It reduces the dimensionality of complex datasets while retaining most of the original variation. PCA transforms the original variables (e.g., the abundance of different volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs).

The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), it is possible to visualize the relationships between samples and identify clustering or separation based on their chemical profiles. mdpi.comresearchgate.net This allows researchers to differentiate samples based on factors like variety, origin, or processing methods. mdpi.commdpi.com For example, PCA has been successfully used to differentiate between fruit cultivars based on their volatile compound profiles, including esters like this compound. mdpi.comresearchgate.net

Method Validation for Quantitative and Qualitative Analysis

The validation of analytical methods is a critical process to ensure the reliability and accuracy of results for the quantification and identification of specific compounds. For this compound, a significant flavor compound in various fermented beverages and foodstuffs, robust analytical methods are essential for quality control and research. The validation process typically assesses several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

A notable study by Coelho et al. (2020) established and validated a liquid-liquid microextraction (LLME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of a range of volatile compounds, including this compound, in fermented beverages. nih.gov This methodology provides the detailed validation parameters necessary for the confident application of the technique in routine analysis.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the validation of the LLME/GC-MS method, the linearity for this compound was determined by constructing a calibration curve over a specific concentration range. The coefficient of determination (R²) is a key indicator of linearity, with values close to 1.0 indicating a strong linear relationship. The method demonstrated excellent linearity for this compound within the tested range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for analyzing trace amounts of this compound, which can have a significant sensory impact even at low concentrations. The LOD and LOQ for this compound were established using the validated LLME/GC-MS method. nih.gov

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). The validation of the analytical method for this compound included assessments of both repeatability (intra-day precision) and intermediate precision (inter-day precision). The low RSD values obtained indicate that the method is highly precise for the analysis of this ester. nih.gov

Accuracy

Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The validated method for this compound was shown to be accurate, ensuring that the measured concentrations reflect the true amount of the compound in the sample. nih.gov

The following tables summarize the key validation parameters for the quantitative analysis of this compound using the LLME/GC-MS method as reported by Coelho et al. (2020). nih.gov

Interactive Data Tables

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound

| Compound Name | Linearity Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) |

| This compound | 5 - 500 | >0.995 | 1.5 | 5.0 |

| Data sourced from Coelho et al. (2020) nih.gov |

Table 2: Precision (Repeatability and Intermediate Precision) for this compound

| Compound Name | Concentration (µg/L) | Repeatability (RSD%) | Intermediate Precision (RSD%) |

| This compound | 20 | 5.2 | 8.1 |

| This compound | 200 | 4.8 | 7.5 |

| Data sourced from Coelho et al. (2020) nih.gov |

Ecological and Biological Significance of 3 Methylbutyl 2 Methylbutanoate Non Human Specific Contexts

Role in Plant Physiology and Development

In plants, particularly in fruits, 3-methylbutyl 2-methylbutanoate is an important secondary metabolite contributing to the aroma profile. Its production is tightly regulated during the processes of ripening and senescence and can be influenced by various environmental conditions.

The biosynthesis of this compound and other related esters is a dynamic process closely linked to the ripening and subsequent senescence of fruits. In climacteric fruits, such as apples and bananas, the production of these volatile compounds often coincides with the peak in ethylene (B1197577) production. researchgate.net

During the ripening of 'Jonagold' apples, the production of 2-methylbutanoate esters shows a rapid and significant increase as the internal ethylene concentration rises. researchgate.net This surge in ester biosynthesis contributes to the development of the fruit's characteristic aroma. As the fruit transitions into senescence, the production of these esters may decline. researchgate.net A similar pattern is observed in 'Redchief Delicious' apples, where the production of 2-methylbutanoate esters peaks and then changes in composition throughout ripening and senescence. researchgate.net

In bananas, esters are the predominant volatile compounds at the full ripening stage. mdpi.com Specifically, in the 'Fenjiao' banana cultivar, acetate (B1210297), butyrate, and methyl-butyrate esters are the most abundant, with branched-chain esters like this compound and its isomers accounting for a significant portion of the total esters produced. mdpi.com The levels of these esters increase dramatically during the color-turning stage of ripening, replacing the 'green aroma' compounds characteristic of unripe fruit. mdpi.com

The following table summarizes the changes in the production of related esters during fruit ripening:

| Fruit | Ripening Stage | Change in 2-Methylbutanoate Ester Production |

| 'Jonagold' Apple | Climacteric Peak | Rapid and large increase |

| Senescence | Decline | |

| 'Redchief Delicious' Apple | Ripening Peak | Maximum production, with changing proportions of different esters |

| 'Fenjiao' Banana | Full Ripening | Predominant volatile compounds |

The production of volatile compounds like this compound in plants is sensitive to various environmental factors. nih.gov These factors can influence the metabolic pathways responsible for the synthesis of these secondary metabolites. Key environmental stressors and conditions that can alter volatile production include light, temperature, and carbon dioxide levels. nih.gov

While specific research on the direct impact of cold storage on this compound is not extensively detailed in the provided results, the general principles of environmental influence on plant secondary metabolites suggest that storage conditions would affect its production. For instance, temperature is a critical factor, with both high and low temperatures potentially altering the enzymatic activities involved in ester biosynthesis.

Interspecies Chemical Communication

Volatile organic compounds are crucial for chemical signaling between different species. These chemical cues can mediate a variety of interactions, from attracting pollinators to defending against herbivores.

Pheromones are chemical signals used for communication between members of the same species, and they can trigger various behaviors such as aggregation, alarm, and mating. researchgate.net While many insect pheromones are composed of a complex blend of volatile compounds, specific esters can play a role in this chemical communication.

Although the direct function of this compound as a primary insect pheromone is not explicitly stated in the provided search results, its presence as a floral and fruit volatile suggests a potential role in attracting insects. The fruity and sweet odor of this compound could act as a kairomone, a chemical signal that benefits the receiver (the insect) by indicating a food source. thegoodscentscompany.comsigmaaldrich.com

Metabolic Contributions in Microorganisms

Microorganisms, particularly yeasts and bacteria, are capable of producing a wide array of volatile compounds, including esters like this compound, through their metabolic activities. nih.govnih.gov

The secondary metabolism of fermenting yeast, such as Saccharomyces cerevisiae, is a significant source of volatile esters in alcoholic beverages. nih.gov These esters are formed through the esterification of an alcohol with a carboxylic acid. The biosynthesis of substituted esters, like ethyl 2-methylbutanoate, is linked to the Ehrlich pathway, which involves the metabolism of amino acids. nih.gov While the direct synthesis of this compound is not detailed, the pathways for similar branched-chain esters are well-established.

In the context of cheese, lactic acid bacteria contribute to flavor development through various metabolic pathways. nih.gov The formation of branched-chain aldehydes, which are precursors to branched-chain alcohols and esters, is a key part of this process. nih.gov The metabolism of amino acids by these bacteria leads to the production of a diverse range of flavor compounds.

The following table lists the microorganisms and the relevant metabolic pathways involved in the production of related volatile compounds:

| Microorganism | Metabolic Pathway | Produced Compounds (or related precursors) |

| Saccharomyces cerevisiae | Ehrlich Pathway, Ester Biosynthesis | Substituted ethyl esters (e.g., ethyl 2-methylbutanoate) |

| Lactic Acid Bacteria | Amino Acid Metabolism | Branched-chain aldehydes (precursors to esters) |

| Corynebacterium glutamicum | Engineered Ehrlich Pathway | 3-Methyl-1-butanol (a precursor alcohol) |

Environmental Fate and Biotransformation of 3 Methylbutyl 2 Methylbutanoate

Studies on Environmental Degradation Pathways

The principal pathway for the environmental degradation of 3-methylbutyl 2-methylbutanoate is hydrolysis. This process involves the cleavage of the ester bond, yielding its constituent alcohol and carboxylic acid. libretexts.org This reaction can occur through both biotic and abiotic mechanisms.

Biotic Hydrolysis: In the environment, microorganisms play a crucial role in the breakdown of FAEs. researchgate.netnih.gov These organisms produce esterase enzymes that catalyze the hydrolysis of the ester linkage. For this compound, this enzymatic action results in the formation of 3-methyl-1-butanol and 2-methylbutanoic acid. This initial breakdown is a critical step, as the resulting simpler molecules are generally more amenable to further microbial metabolism. nih.govresearchgate.net

Following the initial hydrolysis, the resulting products, 3-methyl-1-butanol and 2-methylbutanoic acid, are expected to undergo further biodegradation. Branched-chain alcohols and carboxylic acids are common metabolites in various biological systems and are typically degraded through established metabolic pathways. researchgate.netnih.gov

The expected primary degradation products of this compound are detailed in the table below.

| Original Compound | Degradation Pathway | Primary Transformation Products |

| This compound | Hydrolysis (Biotic/Abiotic) | 3-Methyl-1-butanol |

| 2-Methylbutanoic acid |

Research into Environmental Persistence and Transformation Products

The environmental persistence of this compound is anticipated to be low due to its classification as a readily biodegradable substance. nih.gov Fatty acid esters, as a class, are generally not considered to be persistent in the environment. researchgate.net Their susceptibility to hydrolysis and subsequent microbial degradation suggests a relatively short environmental half-life.

Research on similar fragrance esters supports the expectation of low persistence. For instance, studies on isoamyl acetate (B1210297), a structurally related ester, indicate rapid hydrolysis in biological tissues, a process driven by carboxylesterases. researchgate.net The environmental risk assessments for many fragrance ingredients often rely on a "read-across" approach, where data from well-studied, structurally similar compounds are used to predict the behavior of others. fastercapital.com This approach is deemed acceptable when the compounds share similar chemical properties and are expected to follow the same metabolic and degradation pathways.

While the primary transformation products are 3-methyl-1-butanol and 2-methylbutanoic acid, further degradation of these compounds will occur. 3-Methyl-1-butanol can be oxidized to form 3-methylbutanal (B7770604) and subsequently 3-methylbutanoic acid. 2-Methylbutanoic acid can be further metabolized through pathways such as β-oxidation, although the branching can sometimes slow the degradation rate compared to linear fatty acids. researchgate.net Ultimately, these organic molecules are expected to be mineralized to carbon dioxide and water in the presence of suitable microbial populations and environmental conditions.

The potential for bioaccumulation of this compound is also considered low. Its biodegradability and the nature of its breakdown products suggest that it is unlikely to persist and accumulate in organisms. However, the widespread use of fragrance compounds in consumer products leads to their continuous release into the environment, particularly through wastewater treatment plants. researchgate.netresearchgate.net The efficiency of these plants in removing such compounds is a key factor in determining their ultimate environmental concentrations.

Research Gaps and Future Perspectives in 3 Methylbutyl 2 Methylbutanoate Studies

Exploration of Unidentified Biosynthetic and Catabolic Pathways

The biosynthesis of branched-chain esters like 3-methylbutyl 2-methylbutanoate in fruits is generally understood to involve the esterification of an alcohol with an acyl-CoA. The alcohol moiety, 3-methyl-1-butanol (isoamyl alcohol), is derived from the catabolism of the branched-chain amino acid leucine (B10760876). The acid moiety, 2-methylbutanoic acid, is derived from the amino acid isoleucine. The final step is catalyzed by alcohol acyltransferases (AATs). However, the intricate regulation of these pathways, particularly the specific AATs responsible for the synthesis of this compound in various fruits and microorganisms, is not fully elucidated. Recent studies have shown that the production of branched-chain esters in fruits like apples and bananas relies heavily on the de novo synthesis of their precursors, rather than from pre-existing amino acid pools. nih.govnih.govgerstel.com This highlights a need to investigate the regulatory networks that control the flux of precursors into ester biosynthesis.

Future research should focus on:

Identification and characterization of specific AATs: Identifying the specific AAT enzymes responsible for the synthesis of this compound in different fruits and microorganisms. This would involve gene cloning, protein expression, and characterization of enzyme kinetics and substrate specificity. tandfonline.comnih.govfrontiersin.orgnih.gov

Regulatory mechanisms: Unraveling the genetic and environmental factors that regulate the expression of key biosynthetic genes.

Catabolic pathways: While the general degradation of esters involves hydrolysis by esterases, the specific enzymes and pathways for the catabolism of this compound in various microorganisms are not well-defined. nih.govmcgill.caresearchgate.netnih.gov Understanding these pathways could be crucial for controlling flavor stability in food products and for potential bioremediation applications. youtube.com Studies on the anaerobic biodegradation of esters have shown that the chemical structure, such as branching, can affect the rate and completeness of degradation. researchgate.net

Development of Novel Bioproduction Strategies and Industrial Applications

The demand for natural flavor compounds is increasing, driving the development of biotechnological methods for their production. While chemical synthesis of this compound is established, bioproduction using microorganisms or enzymes offers a "natural" label and can be more sustainable. beilstein-archives.orgncl.ac.uk Current bioproduction strategies often utilize yeast or bacteria to produce flavor esters through fermentation or by using isolated enzymes like lipases. nih.govresearchgate.netdntb.gov.uathegoodscentscompany.com

Future research should aim to:

Metabolic engineering of microbial hosts: Genetically modifying microorganisms like Saccharomyces cerevisiae or Escherichia coli to enhance the production of the precursor alcohol (3-methyl-1-butanol) and acid (2-methylbutanoic acid) and to overexpress specific AATs. nih.gov

Novel enzyme discovery: Screening for new lipases and esterases with high selectivity and efficiency for the synthesis of this compound. dntb.gov.uamdpi.com

Process optimization: Developing more efficient and cost-effective fermentation and enzymatic reaction conditions, including the use of solvent-free systems and immobilized enzymes to improve stability and reusability. nih.govresearchgate.net

Expanded industrial applications: Beyond its use as a flavoring agent, the pleasant aroma of this compound could be explored for applications in perfumery, cosmetics, and as a potential attractant in pest management strategies. researchgate.netthegoodscentscompany.comfrontiersin.org

Advancements in Analytical Methodologies for Trace Analysis in Complex Matrices

The accurate quantification of this compound in complex food and beverage matrices like wine and fruit juices is essential for quality control and flavor research. This compound often exists at trace levels, making its detection and quantification challenging. The most common technique for the analysis of volatile compounds, including esters, is gas chromatography-mass spectrometry (GC-MS). dntb.gov.uanih.govnist.govresearchgate.net For trace analysis, pre-concentration techniques like solid-phase microextraction (SPME) are often employed. gerstel.comnih.govlabrulez.comresearchgate.net

Future advancements in analytical methodologies should focus on:

Improved sensitivity and selectivity: Developing more sensitive SPME fibers and GC-MS/MS methods to achieve lower detection limits. nih.govresearchgate.net Thin Film Solid Phase Micro-Extraction (TF-SPME) is a promising technique due to its increased surface area and phase volume, leading to better analyte recovery. gerstel.comlabrulez.com

High-throughput analysis: Developing faster and more automated analytical methods for routine quality control in the food and beverage industry.

Non-destructive analysis: Exploring the potential of non-destructive techniques for real-time monitoring of flavor development in fruits and during fermentation.

Olfactometry: Combining GC with olfactometry (GC-O) to correlate the instrumental analysis with the sensory perception of this compound in complex aroma profiles. dntb.gov.uaresearchgate.net

Deeper Understanding of Specific Ecological Roles and Interactions

Volatile organic compounds (VOCs) produced by plants, including esters, play crucial roles in their interactions with the environment. researchgate.netresearchgate.net Esters can act as attractants for pollinators and seed dispersers or as defense compounds against herbivores and pathogens. researchgate.net While it is known that this compound is a component of the aroma of many fruits, its specific ecological functions are not well understood.

Future research should investigate:

Pollinator and herbivore responses: Studying the specific behavioral responses of pollinators and herbivores to this compound, both alone and in combination with other VOCs.

Antimicrobial and insecticidal properties: Evaluating the potential antimicrobial and insecticidal activities of this compound. Fatty acid esters have been reported to have antifeedant properties against some insect pests.

Plant-plant communication: Investigating whether this compound can act as a signaling molecule between plants, for example, to warn of herbivore attack.

Stereochemical Investigations and Enantioselective Biosynthesis/Metabolism

This compound possesses a chiral center at the C-2 position of the butanoate moiety. This means it can exist as two different stereoisomers (enantiomers): (R)-3-methylbutyl 2-methylbutanoate and (S)-3-methylbutyl 2-methylbutanoate. It is well-established that the enantiomers of a chiral flavor compound can have distinct sensory properties. gcms.cz However, the specific aroma characteristics of the individual enantiomers of this compound have not been reported. Furthermore, the enantiomeric distribution of this compound in natural sources and the stereoselectivity of the enzymes involved in its biosynthesis and catabolism are largely unknown. The enantioselective synthesis of the related (S)-2-methylbutanoic acid methyl ester using lipases has been demonstrated, suggesting the potential for stereoselective production of this compound. nih.govresearchgate.net

Key areas for future investigation include:

Chiral analysis: Developing and applying chiral gas chromatography methods to separate and quantify the enantiomers of this compound in fruits, beverages, and other natural products. researchgate.netresearchgate.netnih.govnih.govoeno-one.euresearchgate.net

Enantioselective biosynthesis: Investigating the stereoselectivity of the AATs and other enzymes involved in the biosynthesis of this compound. This could lead to the development of biocatalysts for the production of specific enantiomers with desired flavor profiles. tandfonline.comnih.govresearchgate.net

Stereoselective metabolism: Studying whether microorganisms exhibit stereoselectivity in the degradation of the enantiomers of this compound.

Q & A

Q. How is 3-Methylbutyl 2-methylbutanoate identified and quantified in plant volatile analyses?

Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are standard methods for identifying and quantifying this ester in plant matrices. GC-MS provides precise molecular fragmentation patterns for structural confirmation, while GC-O links specific odor-active compounds to sensory profiles. For example, in melon and durian studies, headspace GC-MS revealed its contribution to fruity aromas .

Q. What are the primary biological sources of this compound in natural systems?

This ester is a key volatile in fruits such as durian (10–15% of total esters) and melon, where it contributes green, apple-like notes. Biosynthesis in plants is linked to leucine metabolism, where exogenous L-leucine supplementation enhances its production via enzymatic esterification pathways .

Q. What standard analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. NIST databases provide reference mass spectra (m/z 172.2646, C10H20O2) for GC-MS alignment. Reverse-phase HPLC with C18 columns is used for purification, as noted in synthetic protocols for analogous esters .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role as a pheromone in insect behavior?

Electrophysiological studies on Odontothrips loti demonstrated that the (R)-enantiomer of structurally related esters (e.g., (R)-lavandulyl (R)-2-methylbutanoate) elicits stronger electrophysiological responses in males. Dose-dependent electroantennogram (EAG) assays and behavioral bioassays are used to validate stereochemical specificity .

Q. What methodological approaches are used to determine the structure-activity relationship of this compound in nematicidal applications?

Synthetic analogues are tested against Bursaphelenchus xylophilus (pine wood nematode) to establish LC50 values. For example, this compound exhibits an LC50 of 0.0326 mg/mL, with branched alkyl chains enhancing activity. Dose-response assays and molecular docking studies help correlate structural features (e.g., ester group positioning) with efficacy .

Q. How can exogenous amino acid supplementation be optimized to enhance this compound biosynthesis in plant metabolic studies?

Exogenous L-leucine (5–30 mM) in melon cell cultures upregulates alcohol dehydrogenase and acyltransferase enzymes, increasing ester production. Kinetic modeling of precursor flux (e.g., 3-methylbutanol availability) and GC-MS time-course profiling are used to optimize supplementation regimes .

Methodological Notes

- Synthesis & Purification : While direct synthesis protocols are not detailed in the evidence, analogous esters (e.g., methyl 2-methylbutanoate) are synthesized via acid-catalyzed esterification, followed by purification using silica gel chromatography (hexane/ethyl acetate gradients) .

- Safety Handling : Density (0.87 g/cm³) and volatility (bp 185°C) necessitate storage in sealed containers under inert gas to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.